N-(biphenyl-4-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide
Overview
Description
N-(biphenyl-4-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide is an organic compound that features a biphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-4-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide typically involves the coupling of biphenyl derivatives with oxazole intermediates. One common method involves the diazotisation of aniline derivatives followed by coupling with benzene derivatives in the presence of a catalyst such as CuCl . This method provides good yields under mild conditions.
Industrial Production Methods
Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Suzuki-Miyaura reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is scalable and provides high yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-4-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic substitution reactions are common due to the presence of the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives and biphenyl compounds, which can be further functionalized for specific applications .
Scientific Research Applications
N-(biphenyl-4-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(biphenyl-4-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The biphenyl group allows for strong π-π interactions with aromatic amino acids in proteins, while the oxazole ring can form hydrogen bonds with biological targets . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(biphenyl-4-yl)-2-oxazolecarboxamide
- N-(biphenyl-4-yl)-4-methyl-1,2-oxazole-3-carboxamide
- N-(biphenyl-4-yl)-5-methyl-1,2-oxazole-3-carboxamide
Uniqueness
N-(biphenyl-4-yl)-4,5-dimethyl-1,2-oxazole-3-carboxamide is unique due to the presence of two methyl groups on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and interaction with molecular targets compared to similar compounds .
Properties
IUPAC Name |
4,5-dimethyl-N-(4-phenylphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-13(2)22-20-17(12)18(21)19-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQPOXFTQZJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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